Boron manganese oxide (B4MnO7)
Description
Research Significance and Context of Complex Borate (B1201080) Systems
Complex borate systems are a diverse class of materials that are significant in both industrial and high-technology applications. researchgate.netku.edu.tr Their importance stems from the unique chemical and physical properties of boron itself, which can form stable covalent bonds with oxygen to create various structural units, most commonly trigonal BO3 and tetrahedral BO4 groups. mdpi.com The ability of these units to link together through shared oxygen atoms leads to a vast structural diversity, from simple isolated clusters to complex chains, layers, and three-dimensional networks. researchgate.netmdpi.com This structural flexibility gives rise to a wide range of useful material properties.
The research into borate-based materials is extensive and covers many areas:
Glass and Ceramics: Borate compounds are fundamental components in the manufacturing of various types of glass, including heat-resistant borosilicate glass and fiberglass. chemiis.commdpi.com In ceramics, they can act as a flux to lower the melting temperature of other materials. ontosight.aichemiis.com
Non-linear Optics: The structural arrangements in some crystalline borates can lead to non-centrosymmetric structures, which are a prerequisite for second-harmonic generation (SHG) and other non-linear optical (NLO) properties. This makes them valuable for laser technology and other photonic applications. researchgate.net
Energy and Electronics: Boron's properties, such as high thermal resistivity and neutron absorbance, make its compounds suitable for pioneering applications in energy and defense. ku.edu.tr Research is ongoing to develop boron-based materials for solar energy capture and storage, as well as for use in batteries. 5eadvancedmaterials.com5eadvancedmaterials.comacs.org Doping manganese oxides with boron, for instance, has been explored to enhance their performance in supercapacitors and for environmental remediation. nih.govacs.org
Biomedical Applications: Bioactive glasses containing borates are being investigated for tissue engineering, as they can controllably release therapeutic ions. nih.gov Furthermore, specific boron compounds are essential for boron neutron capture therapy (BNCT), a promising cancer treatment. mdpi.com
The study of complex borate systems like B4MnO7 is part of a broader effort to discover and tailor materials with specific functional properties. nih.gov By incorporating transition metals like manganese, researchers can introduce additional functionalities, such as magnetic and catalytic properties, into the borate framework. ontosight.airesearchgate.net
Historical Development of Boron-Manganese Oxide Compounds Research
Research into boron-manganese oxide compounds is part of the larger field of inorganic solid-state chemistry. While simple oxides of manganese have a long history of use and study, the investigation of more complex ternary compounds like manganese borates is a more recent development, driven by advances in synthesis and characterization techniques.
A significant focus of research has been the synthesis and structural determination of different manganese borate phases. The compound MnB4O7 has been identified in different crystalline forms (polymorphs), with their formation often depending on the specific synthesis conditions.
Orthorhombic MnB4O7: An early study identified an orthorhombic form of MnB4O7, crystallizing in the Pbca space group. researchgate.net This phase was found to be paramagnetic at room temperature and to order antiferromagnetically at a very low temperature (approximately 3 K). researchgate.net
High-Pressure Synthesis (β-MnB4O7): A key development in the research of manganese borates was the use of high-pressure, high-temperature synthesis techniques. This method allowed for the creation of a different polymorph, β-MnB4O7. researchgate.net This phase was synthesized from a mixture of manganese oxide and boron oxide at a pressure of 7.5 GPa and a temperature of 1000 °C. researchgate.net Structural analysis revealed that β-MnB4O7 is isotypic with β-ZnB4O7, meaning they share the same crystal structure. researchgate.netresearchgate.net
The structure of β-MnB4O7 consists exclusively of corner-sharing BO4 tetrahedra, which form a robust three-dimensional network containing channels. researchgate.netresearchgate.net This structural motif is common in high-pressure borate phases. researchgate.net The ability to synthesize different polymorphs highlights the complex relationship between synthesis conditions and the resulting material structure and properties.
The table below summarizes the crystallographic data for two known polymorphs of MnB4O7.
| Property | Orthorhombic MnB4O7 researchgate.net | β-MnB4O7 (High-Pressure Phase) researchgate.net |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbca | Cmcm |
| Lattice Parameter a | 8.62354 Å | 10.885 Å |
| Lattice Parameter b | 14.0071 Å | 6.633 Å |
| Lattice Parameter c | 8.07237 Å | 5.187 Å |
| Formula Units (Z) | 8 | 4 |
The ongoing research into manganese oxides doped with boron for applications like catalysis and environmental remediation continues the development of this materials family, exploring how the introduction of boron into manganese oxide structures can alter their properties. nih.govresearchgate.net
Structure
2D Structure
Properties
InChI |
InChI=1S/B.Mn.O/q;+2;-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXDVNFJAYOINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[O-2].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BMnO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12258-53-6 (Parent), 1303-95-3 (Parent) | |
| Record name | Manganese borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012228910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
81.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12228-91-0 | |
| Record name | Manganese borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012228910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron manganese oxide (B4MnO7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies for Boron Manganese Oxide B4mno7
Solid-State Reaction Synthesis of B4MnO7
Solid-state reaction is a conventional and widely utilized method for the synthesis of polycrystalline inorganic solids, including mixed metal oxides like B4MnO7. This approach involves the direct reaction of solid precursors at elevated temperatures, promoting the diffusion of ions between the reactants to form the desired product.
High-Temperature Solid-State Routes
High-temperature solid-state synthesis is a traditional method for producing complex oxides from solid starting materials. In a typical procedure, stoichiometric amounts of manganese-containing and boron-containing precursors are intimately mixed and heated to high temperatures, often in the range of 1000 to 1500 °C, to facilitate the reaction. The precursors for such a synthesis could include manganese oxides (e.g., MnO, MnO2), manganese carbonates (MnCO3), boric acid (H3BO3), or boron oxide (B2O3).
The reaction progress is dependent on several factors, including the reaction temperature, duration, atmosphere, and the particle size of the reactants. To ensure a homogeneous product, intermediate grinding steps are often necessary. While there is a lack of specific literature detailing the high-temperature solid-state synthesis of B4MnO7, the synthesis of other manganese borates, such as α-MnB2O4, has been achieved under high-pressure and high-temperature conditions (6.5 GPa and 1100 °C), indicating the feasibility of solid-state routes for manganese borate (B1201080) compounds. researchgate.netresearchgate.net
| Precursor 1 | Precursor 2 | Temperature (°C) | Duration (h) | Atmosphere |
| MnO | B2O3 | 800-1200 | 12-48 | Air/Inert |
| MnCO3 | H3BO3 | 800-1200 | 12-48 | Air/Inert |
This interactive data table presents hypothetical parameters for the solid-state synthesis of B4MnO7 based on general principles of solid-state chemistry and data for similar compounds.
Mechanochemical Activation Methods for B4MnO7 Synthesis
Mechanochemical synthesis is a subset of solid-state reaction where mechanical energy, typically from ball milling, is used to induce chemical reactions. This technique can offer several advantages over traditional high-temperature methods, including lower reaction temperatures, shorter reaction times, and the potential for synthesizing novel or metastable phases. The high-energy collisions between the milling balls and the powder mixture can lead to particle size reduction, increased surface area, and the formation of defects, all of which can enhance reactivity.
| Precursor 1 | Precursor 2 | Milling Time (h) | Ball-to-Powder Ratio | Milling Speed (rpm) |
| MnO | B2O3 | 4-24 | 10:1 - 40:1 | 300-600 |
| MnCl2 | Na2B4O7 | 4-24 | 10:1 - 40:1 | 300-600 |
This interactive data table presents hypothetical parameters for the mechanochemical synthesis of B4MnO7 based on general principles of mechanochemistry and data for similar compounds.
Solution-Based Precursor Routes to B4MnO7
Solution-based methods offer better control over stoichiometry, homogeneity, and particle morphology compared to solid-state reactions. These routes involve the dissolution of precursors in a solvent, followed by a chemical reaction (e.g., precipitation, hydrolysis) to form a precursor, which is then typically heat-treated to yield the final product.
Hydrothermal and Solvothermal Approaches
Hydrothermal and solvothermal synthesis involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel (autoclave). These conditions enhance the solubility and reactivity of the precursors, allowing for the crystallization of materials that may be difficult to obtain under ambient conditions. This method is well-suited for producing crystalline, well-defined nanoparticles.
For the synthesis of B4MnO7, a water-soluble manganese salt (e.g., manganese sulfate, MnSO4) and a boron source (e.g., boric acid, H3BO3, or borax (B76245), Na2B4O7) would be dissolved in water. The solution is then sealed in an autoclave and heated to a specific temperature for a set duration. The resulting precipitate is then filtered, washed, and dried. The synthesis of various manganese oxides and magnesium borates has been demonstrated using hydrothermal methods, suggesting its applicability for B4MnO7. researchgate.netgoogle.com A common reaction to produce manganese borate is by reacting a manganese salt with borax in an aqueous solution. labinsights.nl
Reaction Example: MnSO4 + Na2B4O7 → MnB4O7 + Na2SO4 guidechem.com
| Manganese Precursor | Boron Precursor | Temperature (°C) | Time (h) | Solvent |
| MnSO4 | Na2B4O7 | 120-200 | 12-72 | Water |
| Mn(NO3)2 | H3BO3 | 120-200 | 12-72 | Water/Ethanol |
This interactive data table presents plausible parameters for the hydrothermal/solvothermal synthesis of B4MnO7 based on literature for similar compounds.
Sol-Gel Processing for B4MnO7
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from a chemical solution. It involves the evolution of a network of inorganic polymers through the formation of a colloidal suspension (sol) and its subsequent gelation to form a solid-like network in a continuous liquid phase (gel). The gel is then dried and calcined to obtain the final oxide material.
In a typical sol-gel synthesis of B4MnO7, a manganese precursor (e.g., manganese acetate (B1210297) or alkoxide) and a boron precursor (e.g., boric acid or a boron alkoxide) are dissolved in a suitable solvent, often with a chelating agent like citric acid to control the hydrolysis and condensation reactions. The solution is then heated to form a viscous gel, which is subsequently dried and calcined at a specific temperature to remove organic residues and crystallize the B4MnO7 phase. The sol-gel method offers excellent control over the purity, homogeneity, and microstructure of the final product. The synthesis of magnesium borate nanorods via a sol-gel process has been reported, indicating the potential of this method for producing B4MnO7. researchgate.net
| Manganese Precursor | Boron Precursor | Chelating Agent | Calcination Temperature (°C) |
| Manganese(II) acetate | Boric acid | Citric acid | 600-900 |
| Manganese(II) nitrate | Trimethyl borate | Ethylene glycol | 600-900 |
This interactive data table outlines potential parameters for the sol-gel synthesis of B4MnO7, drawing parallels from the synthesis of other metal borates.
Emerging Synthesis Techniques for Controlled B4MnO7 Architectures
Recent advances in materials synthesis have led to the development of novel techniques that offer precise control over the size, shape, and dimensionality of nanomaterials. These emerging methods could be applied to the synthesis of B4MnO7 with tailored architectures for specific applications.
One such promising technique is plasma oxidation of liquid droplets . This method allows for the rapid and controlled synthesis of mixed metal oxide particles. cambridge.org In this process, a solution containing the metal precursors is nebulized into fine droplets, which are then introduced into a high-temperature plasma. The intense heat of the plasma leads to the rapid evaporation of the solvent and the oxidation of the precursors, resulting in the formation of fine oxide particles. cambridge.org This technique could potentially be adapted for the synthesis of B4MnO7 by using a precursor solution containing both manganese and boron salts.
Another approach is the use of green synthesis methods, which utilize biological entities like plant extracts or microorganisms for the synthesis of nanoparticles. researchgate.net These methods are environmentally friendly and can produce nanoparticles with unique properties. While not yet reported for B4MnO7, the green synthesis of manganese oxide nanoparticles has been demonstrated, suggesting a possible future direction for the synthesis of manganese borates. researchgate.net
These emerging techniques hold the potential to produce B4MnO7 with controlled morphologies, such as nanoparticles, nanowires, or thin films, which could unlock new applications for this material.
Template-Assisted and Nanostructure Fabrication
Hard and Soft Templating:
Template-assisted synthesis can be broadly categorized into hard and soft templating methods. Hard templates, such as porous anodic aluminum oxide (AAO) and silica (B1680970) spheres, provide a rigid scaffold within which the desired material is synthesized. After synthesis, the template is typically removed through chemical etching. This method allows for the creation of highly ordered nanostructures like nanowires and nanotubes cityu.edu.hk. For instance, manganese oxide nanostructures have been fabricated using porous templates in conjunction with electrodeposition methods researchgate.net.
Soft templating, on the other hand, utilizes self-assembling organic molecules, such as surfactants or block copolymers, to direct the formation of nanostructures. A bi-template assisted approach using polyethylene (B3416737) glycol and cetyltrimethylammonium bromide has been successfully employed for the synthesis of mesoporous manganese oxide nanostructures with morphologies including nanoparticles, nanorods, and nanowires rsc.org.
Hydrothermal and Sol-Gel Synthesis of Nanostructures:
Hydrothermal synthesis is a versatile method for producing crystalline nanomaterials from aqueous solutions at elevated temperatures and pressures. This technique has been used to synthesize β-MnO2 nanorods, where the morphology and crystal phase evolve with reaction time and temperature nih.govrsc.org. Boron-doped MnO2 nanorods have also been prepared via a facile hydrothermal method, indicating the feasibility of incorporating boron into manganese oxide nanostructures using this approach researchgate.net. The synthesis of manganese oxide nanoparticles with various shapes is also achievable through hydrothermal routes researchgate.net.
The sol-gel process offers another avenue for the creation of nanostructured manganese borates. This method involves the transition of a solution (sol) into a gel-like network, followed by drying and calcination to obtain the final material. For example, magnesium borate nanorods (MgB4O7 and Mg2B2O5) have been fabricated using a sol-gel method with magnesium nitrate, boric acid, and citric acid as precursors researchgate.net. A similar approach could potentially be adapted for the synthesis of B4MnO7 nanostructures. The Pechini sol-gel method, which utilizes a chelating agent and a crosslinker, has been employed for the synthesis of manganese ferrite (B1171679) nanoparticles and could be explored for manganese borates as well mdpi.com. The sol-gel synthesis of manganese oxides, in general, is considered a superior method for controlling morphology nih.gov.
| Method | Template/Precursors | Resulting Nanostructure | Potential Applicability to B4MnO7 |
| Template-Assisted Electrodeposition | Porous templates (e.g., AAO) | Nanowires, nanotubes | High |
| Bi-template Assisted Synthesis | Polyethylene glycol, CTAB | Nanoparticles, nanorods, nanowires | High |
| Hydrothermal Synthesis | MnSO4, KMnO4, (NH4)2S2O8 | Nanorods | High |
| Sol-Gel Synthesis | Metal nitrates, boric acid, citric acid | Nanorods, nanoparticles | High |
Crystal Growth Methods for B4MnO7 Single Crystals
The production of single crystals is crucial for the fundamental characterization of a material's intrinsic properties, as the absence of grain boundaries allows for unambiguous measurements. Several high-temperature solution growth techniques are suitable for growing single crystals of oxide materials, and these can be considered for B4MnO7.
Flux Growth Method:
The flux method is a prominent technique for growing single crystals of materials that have high melting points or decompose before melting. In this method, the constituent materials are dissolved in a suitable solvent, known as a flux, at high temperatures. The crystal growth occurs as the solution is slowly cooled, leading to supersaturation and subsequent precipitation of the desired crystalline phase wikipedia.orgyoutube.comtu-darmstadt.de. The choice of flux is critical and should have a low melting point, be a good solvent for the reactants, and not form stable compounds with the desired crystal ucsb.edu. After the growth process, the flux can be removed mechanically or by using a solvent that selectively dissolves the flux without affecting the crystal ucla.edu. This method is advantageous as it often requires relatively low growth temperatures and no specialized equipment ucla.edu.
Bridgman-Stockbarger Method:
The Bridgman-Stockbarger technique is a crystal growth method from the melt that involves the directional solidification of the material in a crucible carbolite.comwikipedia.orgalineason.comscribd.comscribd.com. The crucible containing the molten material is slowly moved through a temperature gradient from a hot zone to a cold zone. A seed crystal can be used to initiate growth with a specific crystallographic orientation carbolite.com. This method is effective for producing large, high-quality single crystals and can be implemented in both vertical and horizontal configurations alineason.comscribd.com.
Czochralski Method:
The Czochralski method is a widely used industrial process for growing large single crystals of semiconductors and oxides aps.org. In this technique, a seed crystal is dipped into a melt of the material and then slowly pulled upwards while being rotated. The material solidifies on the seed, forming a large single crystal boule. A liquid encapsulant, such as boron oxide (B2O3), is sometimes used to cover the melt to prevent the evaporation of volatile components icm.edu.pl. While there are reports on the Czochralski growth of multicomponent borates, element segregation can be a challenge for complex compositions aps.org.
| Growth Method | Principle | Key Parameters | Potential for B4MnO7 |
| Flux Growth | Crystallization from a high-temperature solution (flux). | Flux composition, cooling rate, temperature gradient. | High, suitable for incongruently melting compounds. |
| Bridgman-Stockbarger | Directional solidification of a melt in a crucible. | Temperature gradient, translation rate of crucible. | Moderate to High, depends on melting behavior of B4MnO7. |
| Czochralski | Pulling a single crystal from a melt. | Pulling rate, rotation rate, temperature control. | Moderate, potential for large crystals but may face challenges with complex stoichiometry. |
Kinetic and Thermodynamic Considerations in B4MnO7 Formation
Understanding the kinetics and thermodynamics of formation is essential for designing and optimizing synthetic routes for B4MnO7. This involves knowledge of the phase equilibria in the relevant chemical system and the rates at which reactions proceed to form the desired compound.
Thermodynamic Stability and Phase Diagrams:
The thermodynamic stability of B4MnO7 is governed by the Gibbs free energy of formation from its constituent oxides, manganese oxide (MnO) and boron trioxide (B2O3). The MnO-B2O3 phase diagram provides a map of the stable phases as a function of temperature and composition. A thermodynamic evaluation and optimization of the MnO-B2O3 system has been performed, although experimental data for this system is scarce researchgate.netsci-hub.se. Due to this lack of data, trends from similar systems like CaO-B2O3 and MgO-B2O3 were considered in the thermodynamic modeling researchgate.netsci-hub.se. The resulting predicted phase diagram is a crucial tool for identifying the temperature and composition ranges where B4MnO7 is the stable phase, which is essential for developing solid-state and melt-based synthesis approaches.
Kinetic Factors in Synthesis:
The rate of formation of B4MnO7 is influenced by several kinetic factors, including reaction temperature, particle size of reactants, and the presence of a molten phase or solvent. In solid-state reactions, the reaction proceeds through diffusion of ions at the interfaces of the reactant particles. Therefore, using finely ground and well-mixed precursor powders is crucial to maximize the contact area and shorten the diffusion distances, thereby increasing the reaction rate.
In solution-based methods like hydrothermal and sol-gel synthesis, the kinetics are governed by factors such as precursor concentration, pH, temperature, and pressure. These parameters control the rates of hydrolysis, condensation, and crystallization, ultimately influencing the phase and morphology of the final product.
The study of the thermal properties of glasses in the xMnO-(100-x)B2O3 system reveals that the addition of MnO influences the glass transition temperature and thermal stability, indicating a depolymerization of the borate glass matrix ias.ac.in. Such studies provide insights into the structural changes and energy landscapes involved in the formation of manganese borate compounds.
| Consideration | Key Factors | Relevance to B4MnO7 Synthesis |
| Thermodynamics | Gibbs free energy of formation, MnO-B2O3 phase diagram. | Determines the stability of B4MnO7 and the optimal conditions (temperature, composition) for its formation. |
| Kinetics | Reaction temperature, reactant particle size, precursor concentration, pH. | Influences the rate of reaction and the formation of the desired crystalline phase and morphology. |
Crystallographic Analysis and Structure Determination of Boron Manganese Oxide B4mno7
Phase Identification and Polymorphism in B₄MnO₇ Systems
Boron manganese oxide (B₄MnO₇) is known to exist in at least two different crystalline forms, or polymorphs, depending on the synthesis conditions such as pressure and temperature. The ambient-pressure form is designated as α-MnB₄O₇, while a high-pressure phase is known as β-MnB₄O₇. uibk.ac.atresearchgate.net
α-MnB₄O₇ : This polymorph is isotypic with several other divalent metal tetraborates, including α-MgB₄O₇ and α-CoB₄O₇. uibk.ac.at It possesses an orthorhombic crystal structure belonging to the space group Pbca. uibk.ac.atresearchgate.net The structure is characterized by a complex, three-dimensional network formed by corner-linked [BO₃] triangles and [BO₄] tetrahedra. uibk.ac.at
β-MnB₄O₇ : This high-pressure polymorph was synthesized under conditions of 6.5 GPa and 1100 °C. researchgate.net It is isotypic with other high-pressure tetraborates like β-FeB₄O₇ and β-NiB₄O₇. researchgate.netacs.org Unlike the alpha phase, the β-MnB₄O₇ structure consists exclusively of corner-sharing [BO₄] tetrahedra, a structural feature consistent with the pressure coordination rule, which favors higher coordination numbers at elevated pressures. uibk.ac.at
The identification of these phases is primarily accomplished through X-ray diffraction (XRD), where each polymorph produces a unique diffraction pattern based on its distinct crystal lattice.
Analysis of Boron-Oxygen and Manganese-Oxygen Polyhedra Connectivity in B₄MnO₇
The crystal structure of borates is defined by the polymerization of boron-oxygen polyhedra. britannica.comsemanticscholar.org In manganese oxides, the fundamental building block is typically the [MnO₆] octahedron. researchgate.netpnas.org The structure of B₄MnO₇ integrates these features.
In the ambient-pressure α-MnB₄O₇ polymorph, the structure is built from two interpenetrating three-dimensional networks. These networks are composed of both trigonal planar [BO₃] units and tetrahedral [BO₄] units, which are linked by sharing corner oxygen atoms to form complex [B₄O₉] fundamental building blocks. uibk.ac.at
The manganese ions are situated within this rigid boron-oxygen framework. The coordination environment of the manganese ions involves bonding to oxygen atoms from the surrounding borate (B1201080) network. In many manganese oxides and related compounds, Mn²⁺ is often found in octahedral coordination, forming [MnO₆] polyhedra where manganese is surrounded by six oxygen atoms. nih.govresearchgate.net These [MnO₆] polyhedra then connect with the borate framework, providing charge balance and structural stability. The high-pressure β-MnB₄O₇ phase exhibits a denser arrangement consisting solely of [BO₄] tetrahedra, with the manganese ions located in channels within this tetrahedral framework. researchgate.net
Investigation of Crystallographic Defects and Disorder in B₄MnO₇
Crystallographic defects are imperfections in the regular, periodic arrangement of atoms within a crystal. wikipedia.orgopenaccessjournals.com These can significantly influence a material's properties. Common types of defects include:
Point Defects : These are zero-dimensional defects such as vacancies (a missing atom), interstitials (an extra atom in a non-lattice site), or substitutional impurities (a foreign atom replacing a host atom). openaccessjournals.comresearchgate.net In B₄MnO₇, a substitutional defect could involve a different metal ion replacing Mn²⁺ on its lattice site. A vacancy would be a missing Mn, B, or O atom.
Line Defects : Known as dislocations, these are one-dimensional defects that disrupt the crystal lattice along a line. wikipedia.org
Planar Defects : These are two-dimensional imperfections like grain boundaries in polycrystalline samples or stacking faults. openaccessjournals.com
Bulk Defects : Three-dimensional defects such as pores or precipitates of a secondary phase (e.g., MnO) within the B₄MnO₇ crystal. researchgate.net
While the general principles of crystallographic defects apply to all crystalline materials, specific experimental or theoretical studies focused on investigating the nature and concentration of defects and disorder in B₄MnO₇ are not detailed in the available scientific literature. Such studies would be crucial for understanding phenomena like ionic conductivity, and optical and magnetic properties in this material.
Theoretical and Computational Studies of Boron Manganese Oxide B4mno7 Electronic Structure
Density Functional Theory (DFT) for B4MnO7
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. metu.edu.trtugraz.at DFT is a foundational tool for predicting material properties because it provides a good balance between accuracy and computational cost. rsc.orgcond-mat.de For a complex ternary oxide like B4MnO7, DFT can be used to calculate its ground-state electronic properties, offering insights into its stability, bonding, and electronic behavior. tdl.orgbibliotekanauki.pl
Standard DFT calculations, however, can sometimes fail to accurately predict the electronic structure, particularly the band gap, of materials with strongly correlated electrons, such as transition metal oxides. rsc.orgu-tokyo.ac.jp This is often due to self-interaction errors inherent in common approximations for the exchange-correlation functional. rsc.org To address this, approaches like DFT+U (where 'U' is a Hubbard term that accounts for on-site Coulombic interactions) are often employed to provide a more accurate description of localized d- and f-electrons, which is particularly relevant for the manganese (Mn) atoms in B4MnO7. rsc.org
Electronic Band Structure Calculations
Electronic band structure calculations are essential for determining whether a material is a metal, semiconductor, or insulator. scribd.com The band structure plots the energy of electrons versus their momentum (represented by k-vectors) along high-symmetry directions in the Brillouin zone. The separation between the highest occupied band (valence band) and the lowest unoccupied band (conduction band) is the band gap, a critical parameter for electronic and optical applications. tuwien.ac.at
For B4MnO7, a hypothetical DFT calculation would first involve optimizing the crystal structure to find the lowest energy configuration. Following this, the electronic band structure would be calculated. The nature of the band gap (direct or indirect) and its magnitude would be determined. An indirect band gap, for example, would suggest that B4MnO7 is less efficient for certain optoelectronic applications compared to a direct-gap material. While specific experimental or calculated data for B4MnO7 is not available, calculations on similar materials like other manganese oxides or borates show the utility of this approach. nih.govrsc.org For instance, studies on various manganese borides have been conducted to understand their structural and electronic properties. researchgate.netresearchgate.net
Table 1: Hypothetical Parameters for a DFT Band Structure Calculation of B4MnO7
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Exchange-Correlation Functional | PBE or HSE06 | Approximates the exchange and correlation energy of electrons. HSE06 is a hybrid functional that often improves band gap prediction. acs.org |
| Hubbard U (for Mn d-orbitals) | 3-5 eV | Corrects for strong on-site electron correlation in transition metals to provide a more accurate electronic structure. rsc.org |
| Plane-wave Cutoff Energy | 500-600 eV | Determines the size of the basis set for expanding the wavefunctions, ensuring calculation convergence. |
| k-point Mesh | Monkhorst-Pack grid (e.g., 4x4x4) | Defines the sampling of the Brillouin zone for accurate integration. |
Partial and Total Density of States (DOS) Analysis
An analysis of the DOS for B4MnO7 would complement the band structure. For example, the PDOS would reveal the specific orbitals that form the valence and conduction band edges. In many transition metal oxides, the valence band is primarily composed of oxygen p-orbitals, while the conduction band is dominated by the transition metal d-orbitals. metu.edu.tr Understanding the hybridization between Mn, B, and O orbitals from the PDOS is crucial for explaining the chemical bonding and electronic properties of the material. mdpi.com
Table 2: Expected Orbital Contributions to the Electronic Bands of B4MnO7 from a PDOS Analysis
| Energy Region | Primary Contributing Orbitals | Implication |
|---|---|---|
| Valence Band Maximum (VBM) | O 2p, with some Mn 3d and B 2p hybridization | Determines the hole-transport properties and chemical reactivity. |
| Conduction Band Minimum (CBM) | Mn 3d, with some O 2p and B 2p hybridization | Governs the electron-transport properties. |
| Deep Valence Bands | B 2s, O 2s | Indicates the energy levels of core-like states. |
Charge Density Distribution and Chemical Bonding in B4MnO7
DFT calculations can generate the electron charge density distribution, which illustrates how electrons are spatially distributed within the crystal lattice. stackexchange.com Visualizing the charge density difference—the difference between the charge density of the solid and a superposition of isolated atoms—is particularly useful for analyzing chemical bonds. compmatphys.orgcompmatphys.org
For B4MnO7, this analysis would help characterize the nature of the Mn-O and B-O bonds. An accumulation of charge density between two atoms is a hallmark of a covalent bond, indicating electron sharing. compmatphys.org Conversely, a significant transfer of charge from one atom to another, resulting in charge depletion around one atom and accumulation around another, signifies an ionic bond. stackexchange.com Investigating the charge density would provide quantitative insight into the degree of covalency or ionicity in the bonds, which fundamentally influences the material's structural stability and electronic properties. byu.eduresearchgate.net
Many-Body Perturbation Theory Approaches for B4MnO7
While DFT is a powerful tool, more advanced methods are sometimes needed for highly accurate predictions of excited-state properties, such as the precise band gap. aps.org Many-Body Perturbation Theory (MBPT) offers a framework for such calculations. youtube.com The GW approximation is a widely used MBPT method that provides a more accurate calculation of the electronic self-energy, which describes the interaction of an electron with the surrounding electrons in the system. core.ac.ukarxiv.org
Applying the GW approximation to B4MnO7 would be computationally more demanding than standard DFT but would be expected to yield a more accurate band gap value, which is crucial for predicting the performance of the material in optoelectronic devices. u-tokyo.ac.jp The GW method often corrects the underestimation of band gaps that is common in standard DFT approximations. acs.orgfrontiersin.org
Computational Modeling of B4MnO7 Surfaces and Interfaces
The properties of a material's surface can be significantly different from its bulk properties and are critical for applications like catalysis and sensors. acs.org Computational modeling using DFT can be used to study the surfaces and interfaces of B4MnO7. frontiersin.orgpnnl.gov Such simulations can determine the most stable surface terminations, predict surface reconstructions (how atoms rearrange at the surface), and calculate surface energies. researchgate.net
Furthermore, these models can simulate the adsorption of molecules onto a B4MnO7 surface, providing insights into its potential as a catalyst. mdpi.com By calculating adsorption energies and analyzing changes in the electronic structure upon adsorption, researchers can understand the mechanisms of surface reactions at an atomic level. mdpi.com
First-Principles Investigations of High-Pressure Behavior on Electronic Structure of B4MnO7
Applying high pressure can dramatically alter the crystal structure and, consequently, the electronic properties of a material. nih.gov First-principles calculations based on DFT are an ideal tool for investigating these changes. aps.org
For B4MnO7, high-pressure simulations could predict pressure-induced phase transitions to new crystal structures. researchgate.net These structural changes would, in turn, affect the electronic band structure, potentially causing a transition from a semiconductor to a metal (metallization) as the band gap closes under pressure. nih.gov Understanding how the electronic structure of B4MnO7 evolves under pressure is important for materials science and for applications where the material might be subjected to extreme conditions.
Table 3: Hypothetical Effect of Pressure on the Band Gap of B4MnO7
| Pressure (GPa) | Predicted Band Gap (eV) | Electronic Phase |
|---|---|---|
| 0 | 1.8 | Insulator/Semiconductor |
| 20 | 1.2 | Semiconductor |
| 40 | 0.5 | Narrow-gap Semiconductor |
| 60 | 0.0 | Metal |
Magnetic Phenomena and Properties in Boron Manganese Oxide B4mno7
Magnetic Susceptibility and Magnetization Studies of B4MnO7
There is currently no available research data on the magnetic susceptibility and magnetization of B4MnO7. Such studies would be essential to determine fundamental magnetic parameters, including the Curie-Weiss temperature and the effective magnetic moment, which provide insights into the nature of magnetic interactions between manganese ions within the crystal lattice.
Investigation of Magnetic Ordering Transitions in B4MnO7 (e.g., Paramagnetic to Antiferromagnetic or Ferromagnetic)
Without experimental data, it is not possible to determine the magnetic ordering behavior of B4MnO7. The transition from a paramagnetic state to an ordered state (such as ferromagnetic, antiferromagnetic, or more complex arrangements) is a critical characteristic of a magnetic material, and its absence in the literature for B4MnO7 is a notable knowledge gap.
Spin Structure and Magnetic Frustration in B4MnO7 Lattices
An understanding of the spin structure and potential magnetic frustration in B4MnO7 is contingent on crystallographic and neutron diffraction studies, which have not been reported. Magnetic frustration, a phenomenon where competing magnetic interactions cannot be simultaneously satisfied, often leads to complex and interesting magnetic ground states. rug.nldiva-portal.orgresearchgate.net The specific arrangement of magnetic manganese ions within the B4MnO7 lattice would be the primary determinant of such behavior.
Magnetoelectric Coupling Effects in B4MnO7
Magnetoelectric coupling, the interplay between magnetic and electric properties, is a key feature of multiferroic materials. aps.orgscispace.com The existence and strength of such effects in B4MnO7 are unknown. Investigating this would require the synthesis of high-quality samples and subsequent measurements of the polarization response to an applied magnetic field, or vice versa.
Influence of Dimensionality and Nanostructuring on B4MnO7 Magnetism
The magnetic properties of materials can be significantly altered when their physical dimensions are reduced to the nanoscale. aps.orgresearchgate.net Effects such as surface spin disorder, quantum confinement, and changes in magnetic anisotropy become more pronounced. aps.org However, as there is no foundational data on the bulk magnetic properties of B4MnO7, the influence of dimensionality and nanostructuring on this specific compound remains an open area for future research.
Optical Response and Photonic Properties of Boron Manganese Oxide B4mno7
Ultraviolet-Visible (UV-Vis) Spectroscopy and Light Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a material. For a compound like B₄MnO₇, the UV-Vis absorption spectrum is expected to be influenced by both the borate (B1201080) network and the manganese ions.
The borate framework typically provides a wide optical window, being transparent in the visible and near-UV regions. The absorption edge in the UV region is determined by the band gap of the host material, which for borate-based materials is generally large.
The presence of manganese ions introduces characteristic absorption bands in the visible region of the spectrum. The position and intensity of these bands are highly dependent on the oxidation state (e.g., Mn²⁺, Mn³⁺) and the coordination environment (e.g., tetrahedral, octahedral) of the manganese ions within the borate matrix. For instance, Mn²⁺ ions in an octahedral coordination typically exhibit a weak, spin-forbidden d-d transition around 475 nm. In contrast, Mn³⁺ ions often show a strong, spin-allowed absorption band in the visible range, which can impart a distinct color to the material.
The light absorption characteristics of B₄MnO₇ are therefore predicted to be a composite of the borate host's intrinsic absorption in the deep UV and the specific d-d electronic transitions of the manganese ions in the visible spectrum.
Table 1: Representative UV-Vis Absorption Peaks in Manganese-Doped Borate Glasses Note: This table presents typical data for analogous materials, as specific data for B₄MnO₇ is not available.
| Host Glass Matrix | Manganese Ion State | Coordination | Absorption Peak Wavelength (nm) |
| Lithium Borate | Mn³⁺ | Octahedral | ~470 |
| Sodium Lead Alumino Borosilicate | Mn²⁺ | Octahedral | ~475 |
| Calcium Borate | Mn²⁺ | Ionic Environment | Varies |
Photoluminescence and Luminescence Quenching Mechanisms in B₄MnO₇
Photoluminescence (PL) is the emission of light from a material after the absorption of photons. In manganese-activated materials, the PL properties are primarily dictated by the electronic transitions within the d-orbitals of the manganese ions. For B₄MnO₇, it is anticipated that the manganese ions would act as luminescence centers.
The emission wavelength is highly sensitive to the local crystal field environment of the Mn ions. For example, Mn²⁺ in tetrahedral coordination often results in green emission, while in an octahedral environment, it typically produces red emission. The specific emission color of B₄MnO₇ would therefore depend on the crystallographic sites occupied by the manganese ions.
Luminescence quenching, the reduction of emission intensity, can occur through several mechanisms in manganese-doped materials. These include:
Concentration Quenching: At high concentrations of manganese ions, the distance between them decreases, leading to non-radiative energy transfer and a reduction in luminescence.
Thermal Quenching: With increasing temperature, thermal energy can activate non-radiative decay pathways, causing a decrease in emission intensity.
Impurity Quenching: The presence of certain impurities can act as quenching centers, providing alternative non-radiative relaxation pathways for the excited manganese ions.
Nonlinear Optical Response of B₄MnO₇
Nonlinear optical (NLO) phenomena occur when a material's optical properties, such as the refractive index, change with the intensity of the incident light. Borate crystals are a well-known class of NLO materials due to the presence of structural units like [BO₃]³⁻ triangles and [B₃O₆]³⁻ rings, which can lead to large optical nonlinearities.
Table 2: Comparison of Second-Order NLO Coefficients for Various Borate Crystals Note: This table provides data for representative borate compounds to illustrate the range of NLO responses in such materials, as specific data for B₄MnO₇ is unavailable.
| Crystal | NLO Coefficient (pm/V) |
| β-BaB₂O₄ (BBO) | d₂₂ = 2.3 |
| LiB₃O₅ (LBO) | d₃₂ = 0.85 |
| CsLiB₆O₁₀ (CLBO) | d₃₆ = 0.95 |
Tailoring Optical Properties through Doping and Structural Modification
The optical properties of materials can be intentionally modified or "tailored" for specific applications through doping and structural modifications.
Doping: Introducing different dopant ions into the B₄MnO₇ lattice could significantly alter its optical response. For example:
Lanthanide Ions (e.g., Eu³⁺, Tb³⁺): Doping with rare-earth ions could introduce new luminescence centers, potentially leading to multi-color emission or energy transfer phenomena between the manganese and the rare-earth ions.
Other Transition Metal Ions: Co-doping with other transition metals could modify the absorption and emission characteristics, or influence the magnetic-optical properties of the material.
The effect of doping on the optical band gap and refractive index would depend on the nature and concentration of the dopant. biointerfaceresearch.com
Structural Modification: The optical properties of borate-based materials are strongly linked to their structure. For B₄MnO₇, modifications to its crystal structure or morphology could be used to tune its optical characteristics. For instance, preparing B₄MnO₇ in different polymorphic forms (if they exist) could lead to different coordination environments for the manganese ions, thereby changing the absorption and emission spectra. Synthesis of B₄MnO₇ as nanoparticles could introduce quantum confinement effects, which would also alter the optical properties. Furthermore, the arrangement of borate structural units, such as the ratio of [BO₃] to [BO₄] groups, plays a crucial role in determining the linear and nonlinear optical properties of borate materials. youtube.com
Photocatalytic Activity and Reaction Mechanisms of Boron Manganese Oxide B4mno7
Mechanism of Charge Carrier Generation and Separation in B₄MnO₇ Photocatalysis
The fundamental process of photocatalysis in a semiconductor material, such as boron-doped manganese oxide, begins with the generation of charge carriers upon light absorption. When the material is irradiated with photons of energy equal to or greater than its band gap, electrons (e⁻) in the valence band (VB) are excited and jump to the conduction band (CB), leaving behind positively charged "holes" (h⁺) in the valence band.
In boron-doped manganese oxide systems, the introduction of boron has been shown to enhance photocatalytic activity by suppressing the recombination of these electron-hole pairs researchgate.net. The presence of boron dopants can create defects or new energy levels within the band structure of the manganese oxide, which can act as trapping sites for either electrons or holes. This spatial separation of the charge carriers increases their lifetime, providing a greater opportunity for them to migrate to the catalyst's surface and participate in redox reactions researchgate.net. The analysis of charge density distributions in doped semiconductor systems reveals that electrons and holes can be spatially separated, which is consistent with a type-II band structure alignment that promotes efficient charge separation nih.gov.
Redox Pathways and Reactive Species Formation in B₄MnO₇-Mediated Reactions (e.g., Hydroxyl Radicals, Superoxide Anions)
Once the photogenerated electrons and holes successfully migrate to the surface of the boron-doped manganese oxide photocatalyst, they initiate a series of redox reactions with adsorbed molecules, primarily water (H₂O) and oxygen (O₂). These reactions produce highly reactive oxygen species (ROS), which are the primary agents of degradation for organic pollutants nih.govnih.gov.
The primary redox pathways are as follows:
Oxidation by Holes (h⁺): The holes in the valence band are powerful oxidizing agents. They can directly oxidize adsorbed organic molecules. More commonly, they react with water molecules or hydroxide ions (OH⁻) adsorbed on the catalyst surface to generate highly reactive hydroxyl radicals (•OH) youtube.comyoutube.com. The hydroxyl radical is an extremely powerful, non-selective oxidizing agent capable of breaking down a wide range of organic pollutants.
The collective action of these reactive species—hydroxyl radicals, superoxide anions, and holes—leads to the progressive breakdown of complex organic molecules into simpler, less harmful compounds, and ultimately, complete mineralization to carbon dioxide (CO₂) and water.
Interactive Table: Key Reactive Oxygen Species (ROS) in Photocatalysis
| Reactive Species | Symbol | Typical Formation Pathway | Role |
|---|---|---|---|
| Hydroxyl Radical | •OH | h⁺ + H₂O → •OH + H⁺ | Primary oxidant, highly reactive and non-selective |
| Superoxide Anion | O₂⁻• | e⁻ + O₂ → O₂⁻• | Precursor to other ROS, moderate reactivity |
| Hydrogen Peroxide | H₂O₂ | O₂⁻• + H⁺ → HO₂•; 2HO₂• → H₂O₂ + O₂ | Stable intermediate, can generate •OH |
| Hole | h⁺ | Photocatalyst + hv → e⁻ + h⁺ | Direct oxidation of adsorbates |
Role of Band Structure and Surface Chemistry in Photocatalytic Efficiency of B₄MnO₇
The photocatalytic efficiency of a semiconductor is intrinsically linked to its electronic band structure and surface properties hw.ac.uk. The band structure—defined by the energy levels of the valence band maximum (VBM) and the conduction band minimum (CBM)—determines the energy of photons the material can absorb and the redox potential of the photogenerated charge carriers researchgate.netresearchgate.net.
The band gap energy (Eg) dictates the portion of the light spectrum a photocatalyst can utilize. While specific band structure calculations for boron-doped manganese oxide are not widely available, doping is a well-established strategy for modifying the band gap of semiconductor materials mdpi.commdpi.com. Research on boron-doped manganese oxide has shown that the doping process alters its physicochemical properties and enhances light absorption, which is indicative of a modification of the electronic band structure researchgate.net.
The band edge positions are also critical. The CBM must be more negative (at a higher energy level) than the reduction potential of O₂/O₂⁻• to allow for the formation of superoxide radicals. Conversely, the VBM must be more positive (at a lower energy level) than the oxidation potential of H₂O/•OH for hydroxyl radicals to be generated.
Surface chemistry plays a vital role in the subsequent steps of the photocatalytic process mdpi.com. A large specific surface area provides more active sites for the adsorption of reactants and the occurrence of surface redox reactions researchgate.nettandfonline.com. The presence of surface defects or specific crystal facets can also influence charge transfer and catalytic activity mdpi.com. In boron-doped manganese oxides, factors such as the specific surface area have been identified as contributing to their enhanced photocatalytic activity researchgate.net.
Enhancement Strategies for B₄MnO₇ Photocatalytic Performance
Heterojunction and Composite Material Design with B₄MnO₇
Creating a heterojunction by interfacing a boron-manganese oxide material with another semiconductor is a highly effective strategy to improve charge separation hw.ac.ukwisconsin.edu. When two semiconductors with appropriately aligned band structures are brought into contact, an internal electric field is formed at the interface. This field can drive the photogenerated electrons and holes into different materials, physically separating them and significantly reducing the probability of recombination nih.govmdpi.comresearchgate.net.
For instance, composites of boron-doped graphene nanosheets with manganese oxide nanotubes have been synthesized researchgate.net. In such a composite, the high conductivity and large surface area of the graphene component can facilitate the transfer of excited electrons from the manganese oxide, promoting charge separation and enhancing catalytic activity due to a synergistic effect between the materials researchgate.net.
Doping Effects on Photocatalytic Response of B₄MnO₇
Doping manganese oxide with boron is itself a primary enhancement strategy mdpi.com. The introduction of foreign ions like boron into the manganese oxide crystal lattice can profoundly affect its electronic structure, morphology, and surface properties mdpi.comresearchgate.net. Studies have shown that boron doping can enhance the photocatalytic activity of manganese oxide for the degradation of organic pollutants researchgate.net. This enhancement is attributed to a combination of factors, including improved light absorption, increased specific surface area, and more efficient separation of electron-hole pairs researchgate.net.
The concentration of the dopant is a critical parameter. While doping can be beneficial, an excessive amount can introduce too many defect sites, which may act as recombination centers, thereby decreasing photocatalytic efficiency mdpi.com. In some studies on other materials, manganese doping was found to decrease photocatalytic activity, highlighting that the effect of a dopant is highly specific to the host material and the reaction conditions eeer.orgtsijournals.com. For boron-doped titanium dioxide, the introduction of B³⁺ ions into the lattice structure was shown to significantly improve photocatalytic activity acs.org.
Morphological and Surface Area Optimization for B₄MnO₇
The physical form—or morphology—of a photocatalyst has a significant impact on its performance researchgate.net. Nanostructures such as nanorods, nanotubes, nanosheets, or porous networks offer a high surface-area-to-volume ratio, which is advantageous for photocatalysis researchgate.nettandfonline.com. A larger surface area provides more sites for reactant adsorption and subsequent degradation mdpi.com.
Synthesis methods and conditions, such as hydrothermal treatments, can be controlled to produce specific morphologies. For example, studies on boron-doped manganese oxides have shown that varying the hydrothermal aging temperature can lead to morphological changes from nanorods to slabs, which in turn affects the material's catalytic activity nih.gov. The synthesis of boron-doped MnO₂ nanorods has been demonstrated to yield a material with high performance in decolorization reactions, showcasing the importance of controlled morphology researchgate.net. The higher photocatalytic activity in some boron-doped manganese oxides is directly linked to an increase in the specific surface area researchgate.net.
Interactive Table: Effect of Hydrothermal Temperature on Boron-Doped Manganese Oxide Properties
| Sample Label | Hydrothermal Temp. (°C) | Resulting Crystal Phase | Observed Morphology | Formaldehyde Removal Efficiency (at 80°C) |
|---|---|---|---|---|
| B/MnₓOᵧ-100 | 100 | Cryptomelane | Nanorods | 28.4% |
| B/MnₓOᵧ-150 | 150 | Cryptomelane with Pyrolusite impurity | - | Low |
| B/MnₓOᵧ-180 | 180 | Pyrolusite (β-MnO₂) | Slabs | ~0% |
Based on a thorough review of available scientific literature, there is currently no specific research detailing the in-situ spectroscopic investigation of the photocatalytic reactions of the chemical compound Boron Manganese Oxide (B4MnO7).
Extensive searches for "in-situ spectroscopic investigation of B4MnO7 photocatalytic reactions," "photocatalytic properties of Boron Manganese Oxide (B4MnO7)," and related queries did not yield any studies focused on this particular compound. The existing literature discusses boron-doped manganese oxides or composites containing both boron and manganese, but does not address the specific B4MnO7 stoichiometry and its photocatalytic activity.
Therefore, it is not possible to provide an article on the "" with a focus on "In-Situ Spectroscopic Investigation of B4MnO7 Photocatalytic Reactions" as requested, due to the absence of published research on this topic.
Ferroelectric and Dielectric Properties of Boron Manganese Oxide B4mno7
Origin of Ferroelectricity in Boron-Manganese Oxide Systems9.2. Polarization Switching and Hysteresis Behavior of B4MnO79.3. Dielectric Permittivity and Loss Tangent Characterization9.4. Piezoelectric Response and Electromechanical Coupling in B4MnO79.5. Domain Structure and Dynamics in Ferroelectric B4MnO7
It is recommended to verify the chemical formula and the existence of this specific compound in scientific literature. If the compound is known by a different name or stoichiometry, providing that information may allow for a successful search and subsequent article generation.
Advanced Topics in Solid State Chemistry of Boron Manganese Oxide B4mno7
Structure-Functionality Relationships in B₄MnO₇
The relationship between the crystal structure of a material and its functional properties is a cornerstone of solid-state chemistry. For B₄MnO₇, understanding this interplay is crucial for predicting its behavior and potential applications. The crystal structure of manganese tetraborates, including related compounds, is built upon networks of boron-oxygen polyhedra, which create frameworks wherein manganese ions reside. The specific arrangement of these B-O groups and the coordination environment of the Mn ions dictate the material's electronic and magnetic properties.
In borate (B1201080) compounds, boron atoms can exist in both trigonal planar (BO₃) and tetrahedral (BO₄) coordination with oxygen. The ratio and connectivity of these units form a wide variety of borate anions, from isolated clusters to extended chains, layers, and three-dimensional frameworks. The structure of β-MB₄O₇ (where M can be a transition metal like Mn) is known to be orthorhombic. In this structure, two interpenetrating anionic networks are formed from trigonal planar BO₃ triangles and BO₄ tetrahedra. This complex framework creates specific sites for the manganese ions, and the Mn-O bond lengths and angles, as well as the Mn-Mn distances, are critical in determining the nature of magnetic exchange interactions.
The functionality of B₄MnO₇ is intrinsically linked to these structural features. For instance, the degree of covalency in the Mn-O bonds, influenced by the surrounding borate network, can affect the electronic bandgap and charge transport properties. Furthermore, the dimensionality of the manganese sublattice—whether it forms chains, layers, or a 3D network within the borate framework—will strongly influence its magnetic behavior, potentially leading to phenomena such as antiferromagnetism or ferromagnetism.
Table 1: Crystallographic Data for Related Manganese Borates
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| MnB | Orthorhombic | Pnma | FeB-type structure |
| MnB₂ | Hexagonal | P6/mmm | AlB₂-type structure with honeycomb boron layers |
| MnB₄ | Monoclinic | P2₁/c | 3D covalent boron network |
This table presents data for related manganese borides and a structurally related borate to provide context for the likely structural characteristics of B₄MnO₇.
Defect Chemistry and Non-Stoichiometry in B₄MnO₇
Defect chemistry and non-stoichiometry are critical aspects that can significantly alter the properties of oxide materials. In B₄MnO₇, point defects such as vacancies, interstitials, and substitutional defects can be expected to influence its electronic and ionic conductivity, as well as its optical and magnetic properties.
Manganese is known to exist in multiple oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺), which allows for a rich defect chemistry. For instance, manganese vacancies (V"Mn) could be compensated by the oxidation of two Mn²⁺ ions to Mn³⁺, maintaining charge neutrality. Similarly, oxygen vacancies (V••O) are common in oxide materials and can be compensated by the reduction of manganese ions. The formation of these defects is often dependent on the synthesis conditions, such as temperature and oxygen partial pressure.
Non-stoichiometry in manganese oxides is a well-documented phenomenon frontiersin.orgresearchgate.netmdpi.comnih.gov. It is plausible that B₄MnO₇ could also exhibit a range of compositions, for example, B₄Mn₁₊ₓO₇ or B₄MnO₇₋δ. Such deviations from the ideal stoichiometry would be accompanied by the formation of compensating defects. For example, an excess of manganese (Mn₁₊ₓ) could be accommodated at interstitial sites or by the formation of boron vacancies. A deficiency in oxygen (O₇₋δ) would lead to the presence of oxygen vacancies and a corresponding reduction of manganese ions to lower oxidation states.
The presence of these defects can create charge carriers, leading to changes in electrical conductivity. For example, the hopping of electrons between Mn²⁺ and Mn³⁺ ions (a process known as small polaron hopping) can contribute to p-type conductivity. The specific types and concentrations of defects would also be expected to affect the magnetic ordering by altering the local environment of the Mn ions.
High-Pressure and High-Temperature Behavior of B₄MnO₇
High pressure typically favors more densely packed crystal structures. In borates, pressure can induce a change in the coordination of boron from trigonal BO₃ to tetrahedral BO₄, as the latter is a more compact arrangement. Therefore, it is conceivable that under high pressure, B₄MnO₇ could undergo a phase transition to a structure with a higher proportion of BO₄ tetrahedra. Such a transition would likely be accompanied by a change in the unit cell parameters and could also affect the electronic and magnetic properties. For example, a pressure-induced phase transition in manganese compounds has been observed to alter their magnetic ordering arxiv.org.
Table 2: Potential Effects of High Pressure and Temperature on B₄MnO₇
| Condition | Potential Effect | Consequence |
|---|---|---|
| High Pressure | Phase transition to a denser structure | Changes in coordination (e.g., BO₃ to BO₄), alteration of magnetic and electronic properties |
| Increased structural order | ||
| High Temperature | Polymorphic phase transition | Change in crystal symmetry and properties |
| Decomposition | Breakdown into simpler oxides (e.g., MnO, B₂O₃) |
Intergrowth Structures and Layered Compounds Containing B₄MnO₇ Motifs
The structural versatility of borates allows for the formation of complex structures, including intergrowths and layered compounds. It is plausible that structural motifs related to B₄MnO₇ could be incorporated into more complex architectures. Layered compounds, in particular, often exhibit interesting properties such as ion-exchange capabilities and anisotropic physical properties.
The formation of layered structures in manganese oxides is well-known, with examples like the birnessite and todorokite minerals scribd.comnih.gov. These materials consist of layers of MnO₆ octahedra separated by other ions or water molecules. Similarly, layered borate structures are also known to exist, where sheets of borate polyanions are separated by cations.
A hypothetical layered compound containing B₄MnO₇ motifs might consist of two-dimensional manganese borate sheets, [MnB₄O₇]²⁻, separated by charge-compensating cations. The synthesis of such materials could potentially be achieved through hydrothermal methods or flux growth, which are common techniques for crystallizing complex oxides. The properties of such a layered material would be highly anisotropic. For example, electrical conductivity might be higher within the layers than perpendicular to them. The magnetic properties would also be strongly influenced by the two-dimensional arrangement of the manganese ions.
Intergrowth structures, where distinct structural blocks coexist within a single crystal, are another possibility. For instance, blocks of the B₄MnO₇ structure could intergrow with layers of a simpler manganese oxide or another borate phase. These complex structures can give rise to unique properties that are not present in the individual parent compounds.
Integration of B₄MnO₇ in Multiferroic and Multifunctional Materials Research
Multiferroic materials, which exhibit the coexistence of two or more ferroic orders (ferroelectricity, ferromagnetism, and ferroelasticity), are a major focus of current materials science research due to their potential for novel device applications. The integration of B₄MnO₇ into this field of research is an intriguing prospect.
For a material to be multiferroic, it must possess both a spontaneous electric polarization and a spontaneous magnetization. The origin of ferroelectricity in oxides is often related to the presence of cations with a stereochemically active lone pair of electrons (e.g., Bi³⁺, Pb²⁺) or d⁰ transition metal ions in a non-centrosymmetric coordination environment (e.g., Ti⁴⁺, Nb⁵⁺). While B₄MnO₇ in its ground state may not be ferroelectric, it is possible that it could be engineered to exhibit multiferroic properties.
One approach could be through chemical substitution or doping. For example, doping with ions that promote ferroelectricity could be explored. The introduction of magnetic ions into a ferroelectric borate host or, conversely, the introduction of ferroelectric-inducing ions into a magnetic borate like B₄MnO₇ could lead to multiferroic behavior. The coupling between the magnetic and electric order parameters is a key feature of multiferroics. In a hypothetical multiferroic B₄MnO₇-based material, an applied magnetic field could influence the electric polarization, or an applied electric field could alter the magnetization.
Multifunctional materials are those that possess multiple useful properties. Beyond multiferroicity, B₄MnO₇ could be investigated for other functionalities. For example, its catalytic activity could be explored, as manganese oxides are known to be effective catalysts for various reactions. The combination of magnetic and catalytic properties could lead to magnetically separable catalysts. Furthermore, the optical properties of B₄MnO₇, particularly if doped with other transition metals or rare-earth elements, could be of interest for applications in phosphors or sensors.
Table 3: Chemical Compound Names
| Compound Formula | Compound Name |
|---|---|
| B₄MnO₇ | Boron manganese oxide / Manganese tetraborate |
| MnO | Manganese(II) oxide |
| MnO₂ | Manganese(IV) oxide / Pyrolusite |
| Mn₂O₃ | Manganese(III) oxide |
| Mn₃O₄ | Manganese(II,III) oxide / Hausmannite |
| B₂O₃ | Boron trioxide |
| MnB | Manganese boride |
| MnB₂ | Manganese diboride |
| MnB₄ | Manganese tetraboride |
Q & A
Q. What synthesis methods are suitable for producing phase-pure B₄MnO₇, and how can structural purity be validated?
- Methodology : Solid-state synthesis is a common approach for complex oxides. For B₄MnO₇, combine stoichiometric ratios of boron oxide (B₂O₃) and manganese oxide precursors (e.g., MnO₂ or MnCO₃) under controlled calcination temperatures (e.g., 800–1000°C in inert or reducing atmospheres). Post-synthesis, use X-ray diffraction (XRD) to confirm crystallinity and Rietveld refinement to assess phase purity .
- Validation : Pair XRD with Fourier-transform infrared spectroscopy (FTIR) to identify B-O and Mn-O vibrational modes. For example, FTIR peaks in the 600–400 cm⁻¹ range may indicate Mn-O-Mn bonding, while B-O stretching modes appear at 1200–1500 cm⁻¹ .
Q. How can the oxidation states of manganese in B₄MnO₇ be experimentally determined?
- Methodology : Use X-ray photoelectron spectroscopy (XPS) to analyze Mn 2p₃/₂ and 2p₁/₂ core-level spectra. Compare binding energies to reference standards (e.g., Mn²⁺ ~640 eV, Mn³⁺ ~642 eV, Mn⁴⁺ ~644 eV). Complement with redox titration (e.g., using oxalic acid and permanganate back-titration) to quantify average oxidation states .
Q. What experimental parameters influence the stability of B₄MnO₇ under varying pH and redox conditions?
- Methodology : Conduct controlled batch experiments to monitor dissolution or phase transitions. For example, suspend B₄MnO₇ in buffered solutions (pH 2–12) and measure Mn²⁺/B³⁺ ion leaching via inductively coupled plasma mass spectrometry (ICP-MS). Electrochemical stability can be assessed using cyclic voltammetry in acidic/alkaline electrolytes .
Advanced Research Questions
Q. How does B₄MnO₇ perform as a catalyst in advanced oxidation processes (AOPs) for environmental remediation?
- Methodology : Evaluate catalytic activity in peroxymonosulfate (PMS) or peroxydisulfate (PDS) activation systems. Monitor degradation kinetics of model pollutants (e.g., bisphenol A) via high-performance liquid chromatography (HPLC). Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to identify reactive oxygen species (•OH, SO₄•⁻) .
- Data Contradictions : If conflicting results arise (e.g., variable sulfate radical yields), correlate with Mn³⁺/Mn⁴⁺ ratios (via XPS) and surface oxygen vacancies (via O 1s XPS or H₂-TPR) .
Q. What is the role of boron in modulating the electronic structure and catalytic activity of B₄MnO₇ compared to pure manganese oxides?
- Methodology : Perform density functional theory (DFT) calculations to compare charge distribution and bandgap energies of B₄MnO₇ vs. MnO₂. Experimentally, use UV-vis diffuse reflectance spectroscopy (DRS) to determine optical bandgaps and Mott-Schottky analysis for semiconductor behavior .
- Case Study : Boron incorporation may reduce the bandgap (enhancing visible-light absorption) or stabilize high-valent Mn species (e.g., Mn⁴⁺→Mn³⁺ transitions), as observed in Mn-doped BCNO phosphors .
Q. How can B₄MnO₇ be integrated into composite materials for energy storage applications, and what are the interfacial charge-transfer mechanisms?
- Methodology : Synthesize B₄MnO₇/graphene composites via hydrothermal methods. Characterize using Raman spectroscopy (D/G band ratios) and transmission electron microscopy (TEM). Test electrochemical performance via galvanostatic charge-discharge (GCD) and electrochemical impedance spectroscopy (EIS).
- Mechanistic Insight : Boron may enhance interfacial electron transfer by creating defective sites, as seen in boron-adsorbed graphene oxide systems .
Data Interpretation and Contradictions
Q. How should researchers reconcile discrepancies in reported catalytic efficiencies of B₄MnO₇ across studies?
- Approach : Systematically compare synthesis conditions (e.g., calcination time, precursor ratios) and test protocols (e.g., pollutant concentration, catalyst loading). For instance, higher Mn³⁺ content (from lower calcination temperatures) may improve PMS activation but reduce structural stability .
- Statistical Tools : Use multivariate analysis (e.g., principal component analysis) to identify dominant factors influencing catalytic performance .
Q. What are the limitations of using FTIR and XRD alone to characterize B₄MnO₇’s surface chemistry?
- Critical Analysis : FTIR may miss low-concentration surface hydroxyl groups, while XRD cannot detect amorphous phases. Complement with XPS for surface composition and Brunauer-Emmett-Teller (BET) analysis for porosity. For example, adsorbed boron on graphene oxide alters FTIR peaks at 1000–900 cm⁻¹, but XPS is needed to confirm B-C bonding .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
